molecular formula C13H10Cl3NO3S B11179271 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide

4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Cat. No.: B11179271
M. Wt: 366.6 g/mol
InChI Key: QENFACKJGMIUIO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl3NO3S and a molecular weight of 366.653. It is known for its unique structure, which includes a methoxy group, a trichlorophenyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichloroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:

  • 4-Methoxy-N-(2,4-dichlorophenyl)benzenesulfonamide
  • 4-Methoxy-N-(2,5-dichlorophenyl)benzenesulfonamide
  • 4-Methoxy-N-(3,4,5-trichlorophenyl)benzenesulfonamide

These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring.

Properties

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

4-methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-8-2-4-9(5-3-8)21(18,19)17-13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3

InChI Key

QENFACKJGMIUIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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